![molecular formula C22H22ClN5 B2542870 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896080-20-9](/img/structure/B2542870.png)

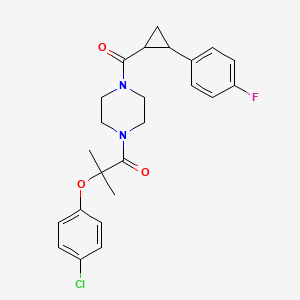

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

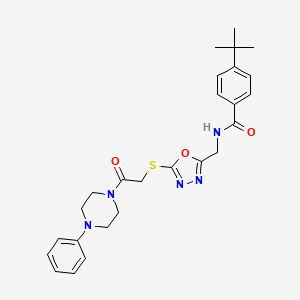

The compound 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified for its potential in medical applications, particularly in the treatment of diseases such as tuberculosis and cancer. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group at the 5-position, a 4-chlorophenyl group at the 3-position, and a pyridin-3-ylmethyl group at the nitrogen of the 7-position amine.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidin-7-amines involves the design and creation of a variety of substituted derivatives. The process typically includes the condensation of different starting materials, such as diketones with hydrazine hydrate, followed by cyclization and further functionalization to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . The synthesis is carefully designed to achieve compounds with potent biological activity and favorable pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the orientation of substituent groups relative to the core structure. For instance, in related compounds, phenyl rings are inclined at specific angles to the mean planes of the imidazole rings, which can influence the molecular interactions and stability of the crystals . The presence of tert-butyl and chlorophenyl groups is likely to affect the overall molecular conformation and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the electronic and steric effects of the tert-butyl, chlorophenyl, and pyridin-3-ylmethyl groups. These effects can dictate the compound's behavior in biological systems and its interaction with biological targets, such as enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are determined by their molecular structure. The presence of a tert-butyl group can increase lipophilicity, while the chlorophenyl group may enhance binding affinity to certain targets due to its electronegativity. The pyridin-3-ylmethyl group can introduce basicity to the molecule, potentially affecting its solubility and distribution within biological systems. These properties are crucial for the compound's bioavailability and therapeutic efficacy .

科学的研究の応用

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, have been identified as potent inhibitors of mycobacterial ATP synthase, showing significant promise in the treatment of Mycobacterium tuberculosis (M.tb). Through the design and synthesis of a variety of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives with a 3-(4-fluoro)phenyl group and various substituents, some compounds demonstrated potent in vitro M.tb growth inhibition, low hERG liability, and good stability, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).

Antibacterial and Anticancer Agents

Novel pyrazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity, suggesting their potential as effective therapeutic agents in both antimicrobial and anticancer treatments (Hafez et al., 2016).

Insecticidal and Antimicrobial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential have been reported. These compounds showed promising activity against Pseudococcidae insects and selected microorganisms, establishing a link between their structural characteristics and biological activity, which could inform further development of related compounds for pest control and antibacterial applications (Deohate and Palaspagar, 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, analogous to the compound of interest, have been explored for their A1 adenosine receptor affinity, demonstrating the potential for modulation of adenosine receptor activity. This research suggests a basis for the development of new therapeutic agents targeting adenosine receptors, which could have implications for treating various conditions, including cardiovascular diseases and neurodegenerative disorders (Harden et al., 1991).

Safety and Hazards

将来の方向性

The compound is a potent and selective inhibitor of the Src family tyrosine kinases . It is a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling . This suggests potential applications in research related to these kinases and the signaling pathways they are involved in.

作用機序

Target of Action

The primary targets of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are the tyrosine-protein kinases Lyn, Src, and Lck . These proteins play crucial roles in cellular signaling pathways, regulating various cellular functions such as cell growth, differentiation, and immune responses .

Mode of Action

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with its targets by binding to the ATP-binding pocket of these tyrosine kinases . This binding inhibits the phosphorylation process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of these tyrosine kinases by 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The compound’s action can thus influence cellular growth and immune responses .

Pharmacokinetics

Like many small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine’s action include the inhibition of cell proliferation and modulation of immune responses . By inhibiting tyrosine kinases, the compound can disrupt cellular signaling, leading to altered cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

特性

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5/c1-22(2,3)19-11-20(25-13-15-5-4-10-24-12-15)28-21(27-19)18(14-26-28)16-6-8-17(23)9-7-16/h4-12,14,25H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHOEZFKNLIOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)